Superior In Vitro MAO-B Inhibition Potency vs. Selegiline, Rasagiline, and Safinamide
MAO-B ligand-1 demonstrates significantly higher potency against human MAO-B in vitro compared to the clinical inhibitors selegiline, rasagiline, and safinamide. The target compound inhibits MAO-B with an IC50 of 3.83 nM [1], which is 9.4-fold more potent than selegiline (IC50 = 36.0 nM) [2], 4.0-fold more potent than rasagiline (IC50 = 15.4 nM) [2], and 7.6-fold more potent than safinamide (IC50 = 29.0 nM) [2].
| Evidence Dimension | In vitro human MAO-B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 3.83 nM |
| Comparator Or Baseline | Selegiline: 36.0 nM; Rasagiline: 15.4 nM; Safinamide: 29.0 nM |
| Quantified Difference | 9.4-fold, 4.0-fold, and 7.6-fold more potent, respectively |
| Conditions | Human MAO-B enzyme inhibition assay (values sourced from independent studies; cross-study comparison) |
Why This Matters
This data supports the selection of MAO-B ligand-1 for research requiring a more potent MAO-B inhibitor to achieve stronger target engagement at lower concentrations.
- [1] TargetMol. MAO-B ligand-1 (T72018) Product Datasheet. View Source
- [2] PMC. Table 2: MAO-B inhibitors: selegiline, rasagiline, and safinamide, including IC50 values. Int J Mol Sci. 2024; 25(19):10652. View Source
